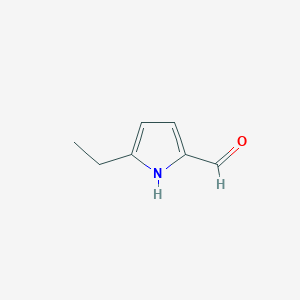

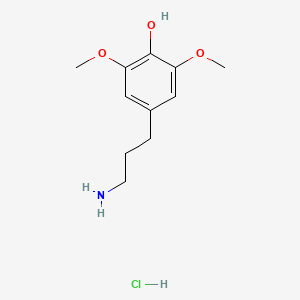

5-ethyl-1H-pyrrole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Ethyl-1H-pyrrole-2-carbaldehyde (5-EPCA) is a heterocyclic compound with a pyrrole ring and a carbaldehyde group. It is a highly reactive compound with a wide range of applications in scientific research. 5-EPCA is used as a starting material for the synthesis of many organic compounds, as a reagent in organic synthesis, and as a catalyst for the formation of polymers. 5-EPCA has also been used in the study of enzyme catalysis, drug design, and the development of new materials.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-ethyl-1H-pyrrole-2-carbaldehyde is utilized in medicinal chemistry for synthesizing compounds with potential therapeutic effects. Its pyrrole moiety is a common scaffold in many drug molecules, and modifications to this core structure can lead to new pharmacologically active agents .

Agriculture

In agriculture, this compound serves as a building block for creating pesticides and herbicides. Its reactivity allows for the formation of derivatives that can disrupt the life cycle of pests and weeds, aiding in crop protection .

Industrial Applications

Industrially, 5-ethyl-1H-pyrrole-2-carbaldehyde is used in the synthesis of dyes, pigments, and polymers. Its ability to easily undergo condensation reactions makes it valuable for creating polymeric materials with specific properties .

Environmental Science

Environmental scientists study derivatives of 5-ethyl-1H-pyrrole-2-carbaldehyde for their potential use in environmental remediation. These compounds can be part of systems designed to remove or neutralize pollutants .

Biochemistry

In biochemistry, this aldehyde is important for studying enzyme-substrate interactions. It can act as a substrate analog to investigate the binding sites and mechanisms of enzymes that interact with pyrrole rings .

Material Science

Material scientists explore the use of 5-ethyl-1H-pyrrole-2-carbaldehyde in creating advanced materials. Its incorporation into electronic or photonic devices is of particular interest due to its conductive properties .

Analytical Chemistry

Analytical chemists use 5-ethyl-1H-pyrrole-2-carbaldehyde as a standard or reagent in various analytical techniques. It helps in the quantification and detection of substances through its distinct chemical behavior .

Food Industry

Although not commonly associated with the food industry, derivatives of 5-ethyl-1H-pyrrole-2-carbaldehyde may be investigated for their sensory properties or as intermediates in the synthesis of food additives .

Mecanismo De Acción

Target of Action

The primary target of 5-ethyl-1H-pyrrole-2-carbaldehyde is the respiratory system . The compound interacts with the respiratory system, leading to changes in its function.

Mode of Action

The exact mode of action of 5-ethyl-1H-pyrrole-2-carbaldehyde It is known that the compound interacts with its targets in the respiratory system, leading to changes in their function .

Biochemical Pathways

The biochemical pathways affected by 5-ethyl-1H-pyrrole-2-carbaldehyde It is suggested that the compound may have a potential reducing ability for metal ions .

Result of Action

The molecular and cellular effects of 5-ethyl-1H-pyrrole-2-carbaldehyde It is known that the compound interacts with the respiratory system, leading to changes in its function .

Propiedades

IUPAC Name |

5-ethyl-1H-pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-2-6-3-4-7(5-9)8-6/h3-5,8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGWZGZSZVXVVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(N1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-1H-pyrrole-2-carbaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2604752.png)

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide](/img/structure/B2604756.png)

![Ethyl 2-({4-[4-(2-chloroethyl)phenyl]-5-methyl-1,3-thiazol-2-yl}amino)-2-oxoacetate](/img/structure/B2604763.png)

![2-[2-(4-methylbenzenesulfonyl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2604766.png)

![5-((4-Hydroxypiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2604767.png)

![N-{3-[(oxan-4-ylsulfanyl)methyl]phenyl}-4-[(prop-2-enamido)methyl]benzamide](/img/structure/B2604772.png)

![1-(5-Chloro-2-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2604773.png)